molecular formula C12H26N8O4 B12548975 1-[3-(Carbamoylamino)propyl]-3-[2-[3-(carbamoylamino)propylcarbamoylamino]ethyl]urea CAS No. 143130-91-0

1-[3-(Carbamoylamino)propyl]-3-[2-[3-(carbamoylamino)propylcarbamoylamino]ethyl]urea

Cat. No.: B12548975
CAS No.: 143130-91-0
M. Wt: 346.39 g/mol
InChI Key: YPVNYEBFHVUHLJ-UHFFFAOYSA-N
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Description

1-[3-(Carbamoylamino)propyl]-3-[2-[3-(carbamoylamino)propylcarbamoylamino]ethyl]urea is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple carbamoylamino groups, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Carbamoylamino)propyl]-3-[2-[3-(carbamoylamino)propylcarbamoylamino]ethyl]urea typically involves multi-step organic reactions. One common method includes the reaction of 3-(carbamoylamino)propylamine with ethyl isocyanate under controlled conditions to form the desired urea derivative. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Carbamoylamino)propyl]-3-[2-[3-(carbamoylamino)propylcarbamoylamino]ethyl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[3-(Carbamoylamino)propyl]-3-[2-[3-(carbamoylamino)propylcarbamoylamino]ethyl]urea has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(Carbamoylamino)propyl]-3-[2-[3-(carbamoylamino)propylcarbamoylamino]ethyl]urea involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(Dimethylamino)propyl]-3-ethylurea
  • 1-[3-(Carbamoylamino)propyl]-3-ethylurea

Uniqueness

1-[3-(Carbamoylamino)propyl]-3-[2-[3-(carbamoylamino)propylcarbamoylamino]ethyl]urea is unique due to its multiple carbamoylamino groups, which enhance its reactivity and potential for forming complex structures. This makes it more versatile compared to similar compounds with fewer functional groups .

Properties

CAS No.

143130-91-0

Molecular Formula

C12H26N8O4

Molecular Weight

346.39 g/mol

IUPAC Name

1-[3-(carbamoylamino)propyl]-3-[2-[3-(carbamoylamino)propylcarbamoylamino]ethyl]urea

InChI

InChI=1S/C12H26N8O4/c13-9(21)15-3-1-5-17-11(23)19-7-8-20-12(24)18-6-2-4-16-10(14)22/h1-8H2,(H3,13,15,21)(H3,14,16,22)(H2,17,19,23)(H2,18,20,24)

InChI Key

YPVNYEBFHVUHLJ-UHFFFAOYSA-N

Canonical SMILES

C(CNC(=O)N)CNC(=O)NCCNC(=O)NCCCNC(=O)N

Origin of Product

United States

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